2,2,4-Trimethylpentyl trifluoroacetate
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Overview
Description
2,2,4-Trimethylpentyl trifluoroacetate is an organic compound with the molecular formula C10H17F3O2. It is a trifluoroacetate ester derived from 2,2,4-trimethylpentanol. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentyl trifluoroacetate typically involves the esterification of 2,2,4-trimethylpentanol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2,2,4-Trimethylpentanol+Trifluoroacetic acid→2,2,4-Trimethylpentyl trifluoroacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentyl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,4-trimethylpentanol and trifluoroacetic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,2,4-Trimethylpentanol and trifluoroacetic acid.
Reduction: 2,2,4-Trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethylpentyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of trifluoroacetate derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in drug development as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentyl trifluoroacetate primarily involves its hydrolysis to release trifluoroacetic acid and 2,2,4-trimethylpentanol. The trifluoroacetate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoroacetate: Another trifluoroacetate compound with different metal coordination properties.
Trifluoroacetic acid: The parent acid from which trifluoroacetate esters are derived.
Uniqueness
2,2,4-Trimethylpentyl trifluoroacetate is unique due to its specific ester structure, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
63012-94-2 |
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Molecular Formula |
C10H17F3O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H17F3O2/c1-7(2)5-9(3,4)6-15-8(14)10(11,12)13/h7H,5-6H2,1-4H3 |
InChI Key |
SAXVGORUGDIJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC(=O)C(F)(F)F |
Origin of Product |
United States |
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